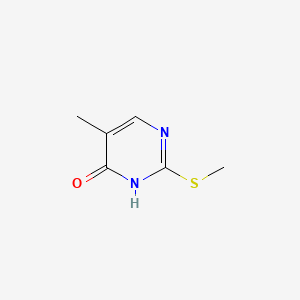

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPRITKRWWSQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286663 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-30-3 | |

| Record name | 20651-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 20651-30-3), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, provides insights into its synthesis, and explores its role as a versatile scaffold for the development of novel therapeutic agents. While specific biological activity and modulated signaling pathways for this core molecule are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds, suggesting its importance as a foundational building block.

Core Compound Identification and Properties

This compound is a pyrimidinone derivative characterized by a methyl group at the 5-position and a methylthio group at the 2-position. Its unique structural features make it a valuable intermediate in organic synthesis and a key fragment for designing molecules with diverse pharmacological activities.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 20651-30-3 | [2] |

| Molecular Formula | C₆H₈N₂OS | [2] |

| Molecular Weight | 156.21 g/mol | [2] |

| Synonyms | 2-(methylthio)-5-methylpyrimidin-4(1H)-one, 5-Methyl-2-(methylthio)pyrimidin-4-ol | [2][3] |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Computational Data

Computational modeling provides valuable insights into the physicochemical properties and potential behavior of the molecule in biological systems.

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [2] |

| LogP | 0.80022 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established pyrimidine synthesis methodologies.

Caption: A potential synthetic route to this compound.

Hypothetical Experimental Protocol

Materials:

-

Ethyl 2-methylacetoacetate

-

S-Methylisothiourea sulfate

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add S-methylisothiourea sulfate and stir until a clear solution is obtained.

-

Add ethyl 2-methylacetoacetate dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Role in Drug Discovery and Development

This compound serves as a crucial "fragment" or "scaffold" in drug discovery.[1] Its rigid heterocyclic core provides a three-dimensional framework that can be chemically modified to create libraries of compounds for screening against various biological targets.

Scaffold for Biologically Active Molecules

The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents and antivirals. The specific substitutions on the this compound core can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties. While direct biological data for the parent compound is limited, derivatives incorporating this scaffold have shown a range of activities. For instance, related pyrimidine-containing compounds have been investigated as inhibitors of various kinases and other enzymes.

Logical Workflow for Fragment-Based Drug Discovery

The use of this compound in a fragment-based drug discovery (FBDD) campaign can be visualized as follows:

Caption: Fragment-Based Drug Discovery workflow utilizing the target molecule.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not available in the provided search results, typical spectroscopic features can be predicted based on its structure.

Expected Spectroscopic Characteristics

-

¹H NMR: Protons of the methyl group at the 5-position would likely appear as a singlet. The S-methyl protons would also be a singlet, typically in a different chemical shift region. The N-H proton would be a broad singlet, and the C-H proton on the pyrimidine ring would be a singlet.

-

¹³C NMR: Distinct signals would be expected for the carbonyl carbon, the carbons of the pyrimidine ring, and the two methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 156 or 157, respectively. Characteristic fragmentation patterns could involve the loss of the methylthio group or other small fragments.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching, C=O stretching (amide), and C=N stretching vibrations.

Conclusion and Future Directions

This compound is a valuable chemical entity for researchers and drug development professionals. Its properties make it an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. Future research should focus on the detailed biological characterization of this core molecule to uncover its intrinsic activities and to guide the rational design of novel derivatives targeting specific diseases. The development and publication of detailed synthetic protocols and comprehensive spectroscopic analyses would be highly beneficial to the scientific community.

References

Physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

An In-depth Technical Guide on the Physicochemical Properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-(methylthio)pyrimidin-4(1H)-one (CAS 5751-20-2), to provide a robust reference point for researchers. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for determining these properties, and includes mandatory visualizations of experimental workflows using Graphviz (DOT language) to facilitate understanding and replication.

Introduction

2-(methylthio)-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for nucleobases and a wide array of therapeutic agents.[1] The methylthio and methyl substitutions on the pyrimidine ring are critical in defining the molecule's steric and electronic properties, which in turn influence its solubility, membrane permeability, and potential for interaction with biological targets. This compound and its analogues are recognized as versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antiviral and anticancer agents.[2] A thorough understanding of its physicochemical properties is therefore essential for its application in drug discovery and materials science.

Physicochemical Data Summary

Quantitative experimental data for 2-(methylthio)-5-methylpyrimidin-4(1H)-one is not extensively available in public literature. The following tables provide known data for the parent analogue, 2-(methylthio)pyrimidin-4(1H)-one , which lacks the 5-methyl group, to serve as a reliable estimate for research and development purposes.

Table 1: General and Structural Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)

| Property | Value | Reference |

| CAS Number | 5751-20-2 | [2][3] |

| Molecular Formula | C₅H₆N₂OS | [2][3][4] |

| Molecular Weight | 142.18 g/mol | [2][3][4] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Table 2: Physicochemical Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)

| Property | Value | Reference |

| Melting Point | 197 - 204 °C | [2][4] |

| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | [4] |

| pKa | 7.80 ± 0.40 (Predicted) | [4] |

| logP | 0.49 (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Vapor Pressure | 0.000597 mmHg at 25°C (Predicted) | [4] |

| Density | 1.35 g/cm³ (Predicted) | [4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus.[5]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Solubility Determination

Solubility tests provide insights into the polarity and functional groups of a compound, following the principle of "like dissolves like."[8]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is used (e.g., water, methanol, hexane, DMSO).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[9] A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[9]

-

Mixing: The test tube is shaken vigorously for a set period (e.g., 60 seconds) after each addition.[9][10]

-

Observation: The compound is classified as soluble if it dissolves completely, or insoluble if it does not. For compounds soluble in water, the pH of the resulting solution is tested with litmus paper to identify acidic or basic properties.[11][12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[13]

Methodology:

-

Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often an aqueous-organic mixture for compounds with low water solubility) to create a solution of known concentration.[13][14]

-

Titration: A standardized solution of a strong acid or base is added incrementally to the compound solution using a burette.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[13]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of this curve, where the concentrations of the protonated and deprotonated species are equal.[13]

logP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (P), typically expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity.[15]

Methodology:

-

Phase Preparation: n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by mixing and allowing them to separate for at least 24 hours.[16]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or a 50/50 mixture). The two phases are then mixed vigorously in a separatory funnel for a set period to allow the compound to partition between them until equilibrium is reached.[16][17]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

-

Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as HPLC with UV detection.[16][17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[15]

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for compound characterization.

Caption: Workflow for melting point determination.

Caption: Workflow for aqueous solubility testing.

Caption: Workflow for pKa determination via titration.

Caption: Workflow for logP determination (Shake-Flask).

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [precision.fda.gov]

- 4. lookchem.com [lookchem.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Unveiling the Enigmatic Mechanism of Action: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

A Deep Dive into a Promising Scaffold in Drug Discovery

Abstract

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class of molecules. While it is predominantly recognized as a versatile synthetic intermediate in the realm of medicinal chemistry, a comprehensive understanding of its intrinsic mechanism of action remains largely uncharted territory in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this molecule and its close analogs, offering a perspective on its potential biological activities and avenues for future research. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development, providing a foundational understanding of this intriguing chemical entity.

Introduction: The Pyrimidine Core in Pharmacology

Pyrimidine and its derivatives are of paramount importance in the field of pharmacology, forming the structural backbone of numerous therapeutic agents.[1] Their inherent ability to mimic endogenous nucleic acid bases allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The subject of this guide, this compound, represents a key building block for the synthesis of more complex and potentially bioactive molecules.[4][5]

Current Understanding of this compound

Direct and specific studies detailing the mechanism of action of this compound are scarce. The available information primarily highlights its role as a precursor in the synthesis of novel compounds with potential therapeutic applications.[4][5] Its chemical structure, featuring a pyrimidinone core with methyl and methylthio substitutions, provides reactive sites for further chemical modifications, enabling the generation of diverse chemical libraries for drug screening.[4]

Inferred Mechanisms of Action from Related Pyrimidine Derivatives

While a direct mechanism for this compound is not established, the biological activities of structurally related pyrimidine derivatives can offer valuable insights into its potential modes of action.

Enzyme Inhibition

Numerous pyrimidine-containing compounds exert their effects by inhibiting specific enzymes. For instance, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in tumorigenesis.[6] This inhibition can lead to reduced expression of anti-apoptotic proteins and promote apoptosis in cancer cells.[6]

Another example is the inhibition of sirtuin 2 (SIRT2), a histone deacetylase, by tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[7] Such inhibition has shown neuroprotective effects in in vitro models of Parkinson's disease.[7] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against a range of kinases or other enzymes.

Antimicrobial and Antifungal Activity

Derivatives of 5-amino-2-(methylthio)pyrimidin-4(3H)-one have demonstrated antifungal properties, potentially through the inhibition of enzymes crucial for fungal cell wall synthesis.[8] Similarly, other pyrimidine analogs have shown broad-spectrum antimicrobial activity.[9][10] The core pyrimidine scaffold can interfere with essential microbial metabolic pathways, leading to the inhibition of growth or cell death.

Anticancer Properties

The pyrimidine framework is a common feature in many anticancer agents.[1][2] The proposed mechanisms often involve the disruption of nucleic acid synthesis, inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.[6] For example, some pyrimidine derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[3]

Potential Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways. A hypothetical workflow for investigating the mechanism of action is presented below.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 5. biocat.com [biocat.com]

- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 5-Amino-2-(methylthio)pyrimidin-4(3H)-one (EVT-13061639) | 6627-25-4 [evitachem.com]

- 9. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 10. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical History of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

For Immediate Release

Columbus, OH – December 27, 2025 – 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound now recognized as a valuable scaffold in medicinal chemistry, has a history rooted in the fundamental exploration of pyrimidine derivatives. While a singular "discovery" paper remains elusive in publicly accessible records, its synthesis and study are part of a broader scientific endeavor to create and characterize novel chemical entities for potential therapeutic applications. This technical guide delves into the historical context, synthesis, and evolving significance of this important molecule.

A Foundation in Pyrimidine Chemistry

The story of this compound begins with the extensive investigation into pyrimidine chemistry throughout the 20th century. Pyrimidines, fundamental components of nucleic acids, have long been a focus for chemists and biologists. The introduction of a thioether group at the 2-position and a methyl group at the 5-position of the pyrimidin-4-one core structure represents a strategic modification to explore the structure-activity relationships of this privileged scaffold.

The Synthesis of a Key Intermediate

The construction of the this compound core relies on classical methods of pyrimidine synthesis. A common and logical synthetic pathway involves the cyclocondensation of a β-ketoester with a thiourea derivative, followed by S-methylation.

General Synthetic Approach:

A plausible and widely practiced method for the synthesis of the parent 2-thio-5-methylpyrimidin-4(3H)-one involves the condensation of ethyl 2-methylacetoacetate with thiourea in the presence of a base such as sodium ethoxide. This reaction, a variation of the Biginelli reaction, efficiently constructs the dihydropyrimidine core, which is then oxidized to the pyrimidinone.

The subsequent and crucial step is the S-methylation of the resulting 2-thiouracil derivative. This is typically achieved by reacting the thiopyrimidine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate. The sulfur atom, being a soft nucleophile, readily attacks the methyl group, leading to the formation of the methylthio ether linkage.

Experimental Protocol: A Representative Synthesis

While the original experimental details are not available, a representative modern protocol for the S-methylation of a related 2-thiouracil is presented below. This provides insight into the likely conditions used for the preparation of this compound.

Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Thiouracil | 128.15 | 33.3 g | 0.26 |

| Sodium Hydroxide | 40.00 | 20.8 g | 0.52 |

| Water | 18.02 | 183 mL | - |

| Methyl Iodide | 141.94 | 18.5 mL | 0.29 |

| Glacial Acetic Acid | 60.05 | - | - |

Procedure:

-

2-Thiouracil (33.3 g, 0.26 mol) is dissolved in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).

-

The mixture is cooled in an ice bath to an internal temperature of 0°C.

-

Methyl iodide (18.5 mL, 0.29 mol) is added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The resulting pale yellow solution is cooled to 0°C and acidified with glacial acetic acid.

-

The white precipitate that forms is collected by vacuum filtration, washed with cold water (3 x 150 mL), and dried to yield the product.[1]

The Rise to Prominence in Drug Discovery

For a significant period after its initial synthesis, this compound likely remained a relatively obscure chemical entity, one of many synthesized for basic chemical exploration. Its emergence as a key building block in modern drug discovery is a more recent phenomenon.

The true value of this compound lies in its utility as a "fragment" or "scaffold" in fragment-based drug discovery (FBDD) and lead optimization. The pyrimidinone core offers a rigid framework with hydrogen bond donors and acceptors, while the methylthio group provides a handle for further chemical modification through oxidation to the corresponding sulfoxide or sulfone, or through nucleophilic aromatic substitution (SNAr) reactions. The 5-methyl group can also be a key determinant in binding selectivity and metabolic stability.

This versatility has led to the incorporation of the this compound moiety into a wide range of biologically active molecules, including inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, viral infections, and inflammatory disorders.

Visualizing the Synthetic Logic

The logical flow of the synthesis can be represented as a straightforward workflow.

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound.

Future Directions

The history of this compound is still being written. Its continued use as a versatile building block ensures its place in the development of future generations of therapeutics. As synthetic methodologies evolve, more efficient and sustainable routes to this and related pyrimidinones will undoubtedly be developed. The ongoing exploration of its chemical space will likely uncover novel biological activities and further solidify its importance in the field of medicinal chemistry. Researchers and drug development professionals can anticipate seeing this unassuming scaffold at the core of new and innovative medicines for years to come.

References

Spectroscopic Profile of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 20651-30-3). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

-

Molecular Formula: C₆H₈N₂OS

-

Molecular Weight: 156.21 g/mol

-

IUPAC Name: this compound

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic values for this compound. These predictions are generated using established computational algorithms and serve as a robust reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | H6 (vinyl) |

| ~3.6 | Singlet | 1H | N3-H (amide) |

| ~2.5 | Singlet | 3H | S-CH₃ (methyl) |

| ~2.0 | Singlet | 3H | C5-CH₃ (methyl) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 | C4 (C=O) |

| ~165 | C2 (C-S) |

| ~140 | C6 |

| ~110 | C5 |

| ~15 | S-CH₃ |

| ~12 | C5-CH₃ |

| Solvent: DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | N-H Stretch (amide) |

| ~2950 | Medium | C-H Stretch (aliphatic) |

| ~1680 | Strong | C=O Stretch (amide) |

| ~1600 | Medium | C=C Stretch (aromatic) |

| ~1450 | Medium | C-H Bend (aliphatic) |

| ~1200 | Medium | C-N Stretch |

| ~700 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 113 | [M - SCH₃]⁺ |

| 85 | [M - SCH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid-phase small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for solutions.

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often used with LC-MS. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and the recommended methodologies for determining the aqueous solubility and chemical stability of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one. Due to the limited availability of direct experimental data for this compound, this document emphasizes robust experimental protocols that can be implemented for its thorough characterization. Detailed procedures for kinetic and thermodynamic solubility assessment, as well as forced degradation studies for stability evaluation, are presented. This guide aims to equip researchers and drug development professionals with the necessary framework to evaluate this compound for its potential as a drug candidate.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are of significant interest in medicinal chemistry as they are integral components of nucleic acids and are present in a wide array of therapeutically active agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution pattern on the pyrimidine ring, including the methyl group at the 5-position and the methylthio group at the 2-position, is expected to influence its physicochemical properties, such as solubility and stability, which are critical for its efficacy and developability as a pharmaceutical agent.

A thorough understanding of a compound's solubility and stability is paramount in the drug discovery and development process. Poor aqueous solubility can hinder absorption and lead to low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a drug product.[1] This guide provides detailed experimental protocols for the characterization of these key attributes for this compound.

Physicochemical Properties

Currently, there is a scarcity of publicly available experimental data on the solubility and stability of this compound. However, basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20651-30-3 | [2] |

| Molecular Formula | C₆H₈N₂OS | [2] |

| Molecular Weight | 156.21 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Predicted LogP | 0.80022 | [2] |

| TPSA (Topological Polar Surface Area) | 45.75 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

For context, a structurally related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, has been reported to have very low aqueous solubility.[3] A methyl ester derivative of this related compound showed a slight solubility in water of 0.42 g/L.[3] While not directly comparable, this suggests that this compound may also exhibit limited aqueous solubility.

Solubility Assessment

The determination of aqueous solubility is a critical step in preclinical development. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's behavior.

Experimental Protocols

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable for early-stage discovery.[1][4]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: To a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[5][6]

-

Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]

The thermodynamic (or equilibrium) solubility assay measures the saturation concentration of a compound in a solvent at equilibrium. This is considered the "true" solubility of the compound.[4][8]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine filter (e.g., 0.22 µm).[1]

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[9]

Data Presentation

The results from the solubility assays should be tabulated for clear comparison.

Table 2: Solubility Data for this compound

| Assay Type | Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | PBS (7.4) | 25 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | SGF (1.2) | 37 | [Experimental Value] | [Experimental Value] |

| Thermodynamic | SIF (6.8) | 37 | [Experimental Value] | [Experimental Value] |

(SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid)

Visualization of Solubility Workflow

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[12]

-

Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. The goal is to achieve a target degradation of 5-20%.[10]

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | Remarks (e.g., % of major degradant) |

| 0.1 N HCl (60°C) | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH (60°C) | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ (RT) | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Thermal (80°C, solution) | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualization of Stability Testing Workflow

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

The Therapeutic Promise of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery

Introduction: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic scaffold that has emerged as a valuable building block in medicinal chemistry.[1][2] While the core molecule itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and biological evaluation of compounds derived from this promising pyrimidine core, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold

A prevalent and efficient method for the synthesis of this compound involves a one-pot condensation reaction. This approach utilizes the reaction of S-methylisothiourea with a β-ketoester, such as ethyl acetoacetate, mediated by a base and followed by acid-catalyzed cyclization. This method is advantageous due to its operational simplicity and generally good yields.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

-

S-methylisothiourea sulfate

-

Ethyl acetoacetate

-

Sodium ethoxide (or other suitable base)

-

Ethanol

-

Hydrochloric acid (or other suitable acid)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate in ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature.

-

Ketoester Addition: Following the base addition, introduce ethyl acetoacetate to the reaction mixture.

-

Condensation: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: After completion of the condensation, cool the mixture to room temperature and carefully add hydrochloric acid to catalyze the cyclization.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent to yield this compound.

Therapeutic Applications and Biological Activity of Derivatives

Derivatives of this compound have been extensively explored as inhibitors of various protein kinases and other enzymes implicated in disease pathogenesis. The primary areas of therapeutic investigation include oncology and neurodegenerative diseases.

Anticancer Activity: Targeting EGFR and Mnk2

Epidermal Growth Factor Receptor (EGFR) Inhibition:

A significant focus of research has been the development of derivatives as inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer (NSCLC).[3] Notably, certain 5-(methylthio)pyrimidine derivatives have been designed to selectively target mutant forms of EGFR, such as the L858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors.[3][4] These compounds have demonstrated potent enzymatic and antiproliferative activities with subnanomolar IC50 values against the mutant EGFR, while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[2][4]

MAPK-Interacting Kinase 2 (Mnk2) Inhibition:

Derivatives of the pyrimidin-4-one scaffold have also been investigated as inhibitors of Mnk2, a serine/threonine kinase that plays a role in tumorigenesis and the development of acute myeloid leukemia (AML).[5][6] Inhibition of Mnk2 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in leukemia cells.[6]

Quantitative Data for Anticancer Derivatives:

| Derivative Class | Target | Assay Type | IC50 / Ki | Cell Line | Reference |

| 5-(methylthio)pyrimidine | EGFR (L858R/T790M) | Kinase Assay | Subnanomolar | - | [2][4] |

| 5-(methylthio)pyrimidine | EGFR (WT) | Kinase Assay | Hundreds-fold less potent than mutant | - | [2] |

| 5-(methylthio)pyrimidine | - | Proliferation Assay | - | H1975 (NSCLC) | [2] |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 | Kinase Assay | Potent inhibition | - | [6] |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | - | Apoptosis Assay | Increased apoptosis | MV4-11 (AML) | [6] |

Neuroprotection: Targeting Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) Inhibition:

SIRT2, a NAD+-dependent deacetylase, has emerged as a potential therapeutic target for neurodegenerative disorders such as Parkinson's disease. Inhibition of SIRT2 has been shown to be neuroprotective in various in vitro and in vivo models. A notable derivative, a 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one, has been identified as a highly selective SIRT2 inhibitor. This compound demonstrated a significant neuroprotective effect in a cellular model of Parkinson's disease.

Quantitative Data for Neuroprotective Derivatives:

| Derivative Class | Target | Assay Type | Ki | Cell Line | Reference |

| 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one | SIRT2 | Kinase Assay | 0.62 ± 0.15 μM | - | |

| 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one | - | Neuroprotection Assay | Significant protection | N27 (neuronal) |

Key Experimental Methodologies

EGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against EGFR is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol: EGFR (L858R/T790M) Kinase Assay (TR-FRET)

Materials:

-

Recombinant human EGFR (L858R/T790M) enzyme

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

-

Reaction Mixture: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm and 665 nm. The ratio of these emissions is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., H1975 for NSCLC)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Test compounds

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

SIRT2 Activity Assay

A common method for measuring SIRT2 activity is a fluorometric assay that uses a peptide substrate containing an acetylated lysine residue.

Protocol: SIRT2 Fluorometric Activity Assay

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., derived from p53)

-

NAD+

-

Developer solution containing a SIRT2 inhibitor (to stop the reaction) and a reagent that generates a fluorescent signal from the deacetylated substrate

-

Assay buffer

-

Test compounds

-

96-well black plates

Procedure:

-

Reaction Setup: In a 96-well black plate, combine the SIRT2 enzyme, NAD+, and the test compound.

-

Initiation: Start the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Fluorescence Reading: After a short incubation, measure the fluorescence using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Determine the percent inhibition of SIRT2 activity for each compound concentration and calculate the IC50 or Ki value.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway in NSCLC

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to its constitutive activation and downstream signaling through pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The 5-(methylthio)pyrimidine derivatives act by competitively binding to the ATP-binding site of the mutant EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]

- 4. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]

- 5. SIRT2 Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]

- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Scaffolding Core in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its pyrimidine core is a key structural motif found in numerous biologically active compounds, including anticancer and antiviral agents. This technical guide provides a literature review of the research surrounding this compound, focusing on its role as a chemical intermediate and a scaffold for the synthesis of novel therapeutic agents. While direct biological activity data for this specific compound is limited in publicly available research, this review will delve into the synthesis, biological evaluation, and potential applications of its derivatives, providing a comprehensive overview of its importance in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 20651-30-3 | [1][2] |

| Molecular Formula | C₆H₈N₂OS | [1][3] |

| Molecular Weight | 156.21 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Purity | ≥95-97% (typical) | [1][3] |

| SMILES | CS C1=NC(C)=CC(=O)N1 | [1] |

| InChI Key | TVPRITKRWWSQFW-UHFFFAOYSA-N | [3] |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel drug candidates.

General Synthesis of the Pyrimidinone Core

The pyrimidinone ring system can be constructed through various synthetic routes. A common method involves the condensation of a β-ketoester with S-methylisothiourea. This reaction provides a straightforward approach to the 2-(methylthio)pyrimidin-4(3H)-one scaffold.

Derivatization Strategies

Once the core scaffold is obtained, it can be further modified at several positions to create a library of derivatives for biological screening. The methylthio group at the 2-position is a particularly useful handle for introducing diversity. It can be displaced by various nucleophiles or oxidized to a sulfone to activate the ring for further substitutions.

Biological Activities of Derivatives

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated as potential anticancer agents, often targeting key enzymes in cell signaling pathways such as protein kinases. For example, various substituted pyrimidines have shown inhibitory activity against kinases like Mnk2, which are implicated in tumorigenesis.

Antiviral Activity

The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA makes it a prime candidate for the development of antiviral drugs. Researchers have synthesized and evaluated derivatives of 2-(methylthio)pyrimidine for their ability to inhibit viral replication. For instance, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have demonstrated notable antiviral activity against the tobacco mosaic virus (TMV)[4].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the core this compound are not extensively reported. However, general methodologies for the synthesis of related pyrimidine derivatives and for conducting biological assays are well-documented in the scientific literature.

General Procedure for Synthesis of Pyrimidine Derivatives

A general one-pot synthesis of 4-pyrimidone-2-thioethers involves the base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This method offers good to excellent yields and functional group tolerance under mild reaction conditions[5].

In Vitro Biological Assays

Standard in vitro assays are employed to evaluate the biological activity of newly synthesized pyrimidine derivatives.

-

Anticancer Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation[6]. It measures the metabolic activity of cells and is a primary screening method for potential anticancer compounds.

-

Antiviral Assays: The antiviral activity of compounds can be assessed using various methods depending on the target virus. For example, the half-leaf method is commonly used to evaluate the efficacy of compounds against plant viruses like TMV[4]. For human viruses, cell-based assays that measure the inhibition of viral replication or cytopathic effects are employed.

Signaling Pathways and Logical Relationships

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. As direct targets for this compound are not identified, we present a generalized diagram of a kinase signaling pathway that is a common target for pyrimidine-based inhibitors.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of a wide range of heterocyclic compounds. While the reviewed scientific literature does not provide extensive data on the direct biological activity of this specific molecule, the potent anticancer and antiviral activities of its derivatives highlight the significant potential of the 2-(methylthio)pyrimidin-4(3H)-one scaffold in drug discovery. Further research focusing on the biological screening of this core compound could unveil its intrinsic therapeutic potential and pave the way for the development of novel and effective drugs. The synthetic tractability of this scaffold, coupled with the proven biological relevance of the pyrimidine core, ensures its continued importance in the field of medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. biocat.com [biocat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its derivatives, a promising scaffold in modern drug discovery. This document outlines detailed synthetic protocols, presents biological activity data, and visualizes key concepts to facilitate research and development in this area.

Introduction

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific scaffold, this compound, serves as a versatile building block for the development of novel therapeutics, particularly in oncology and immunology. Its derivatives have shown significant potential as inhibitors of key signaling pathways implicated in various diseases. The methylthio group at the 2-position and the methyl group at the 5-position offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Derivatives

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). The following tables summarize the reported in vitro activities of selected derivatives.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives against EGFR

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Derivative A | EGFR (L858R/T790M) | H1975 | Subnanomolar | [1] |

| Derivative B | EGFR (WT) | A431 | >100x less potent than mutant | [1] |

| Compound 8 | EGFR (WT) | A431 | 2.31 | |

| Compound 12 | EGFR (WT) | A431 | 4.52 | |

| Compound 14 | EGFR (WT) | A549 | 7.56 | |

| Gefitinib | EGFR (WT) | - | 0.0182 | |

| Osimertinib | EGFR (T790M) | - | 0.0085 |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against JAK Kinases

| Compound ID | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |

| Compound A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | [2] |

| Ruxolitinib | JAK2 | 14.63 ± 0.81 | - | - | - | |

| Tofacitinib | JAK2 | 32.10 ± 1.99 | - | - | - |

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol describes a one-pot synthesis of the title compound from S-methylisothiourea and ethyl 2-methylacetoacetate.

Materials:

-

S-methylisothiourea sulfate

-

Ethyl 2-methylacetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of S-methylisothiourea: In a round-bottom flask, dissolve thiourea in water and add methyl sulfate. The reaction will proceed spontaneously but may require gentle heating to initiate. Cool the reaction mixture if it becomes too vigorous. Reflux the mixture for one hour. After cooling, add ethanol and filter the resulting precipitate. Wash the solid with ethanol and dry to obtain S-methylisothiourea sulfate.

-

Cyclocondensation Reaction: In a separate reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add S-methylisothiourea sulfate and stir until dissolved.

-

Slowly add ethyl 2-methylacetoacetate to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold diethyl ether.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Derivatives at the 2-position

This protocol outlines a general method for the nucleophilic aromatic substitution (SNAr) of the methylthio group to introduce various amine functionalities.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, piperidine)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in DMF, add the desired amine and a base (e.g., K2CO3).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-methylpyrimidin-4(3H)-one derivative.

Mandatory Visualizations

Synthesis and Drug Discovery Workflow

The following diagram illustrates the general workflow from the synthesis of the core scaffold to the identification of a potential drug candidate.

Caption: Drug discovery workflow for this compound derivatives.

EGFR Signaling Pathway Inhibition

This diagram depicts the mechanism by which derivatives of this compound can inhibit the EGFR signaling pathway.

References

Application of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one in Medicinal Chemistry: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a pivotal building block in the synthesis of a diverse range of biologically active compounds. Its inherent chemical reactivity, particularly at the 2-methylthio and 4-oxo positions, allows for versatile molecular modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds renowned for their significant anticancer and antimicrobial properties.

The pyrimidine scaffold is a fundamental component of nucleic acids and numerous therapeutic agents.[1] The strategic functionalization of the this compound core has enabled the generation of extensive chemical libraries for screening against various therapeutic targets.[2] A primary application of this intermediate is in the synthesis of thieno[2,3-d]pyrimidines, which are considered bioisosteres of purines and quinazolines, and consequently exhibit a broad spectrum of pharmacological activities.

I. Synthesis of Bioactive Thieno[2,3-d]pyrimidine Derivatives

A prevalent synthetic route to thieno[2,3-d]pyrimidines commences with the Gewald reaction to construct the thiophene ring, which is subsequently fused to the pyrimidine core. This compound is a crucial precursor in the cyclization step to form the final thieno[2,3-d]pyrimidine scaffold.

Below is a general workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound.

A. Key Synthetic Intermediates: 2-Aminothiophene-3-carbonitriles

The Gewald reaction is a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[3]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a common 2-aminothiophene intermediate.

Materials:

-

Acetone (ketone)

-

Malononitrile (active methylene nitrile)

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

-

Add ethanol (20-30 mL) as the solvent.

-

Add morpholine (10-20 mol%) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

B. Cyclization to Thieno[2,3-d]pyrimidines

The synthesized 2-aminothiophene-3-carbonitrile can then be cyclized with an activated form of this compound, or other suitable reagents like isothiocyanates, to form the thieno[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-ones

This protocol describes the synthesis of thieno[2,3-d]pyrimidine derivatives with potential anticancer activity.

Materials:

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Aryl isothiocyanate

-

Dimethylformamide (DMF) (solvent)

-

Triethylamine (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.01 mol) and the appropriate aryl isothiocyanate (0.012 mol) in dimethylformamide (20 mL) containing a few drops of triethylamine is heated under reflux for 14 hours.

-

The reaction mixture is then cooled, and the resulting solid is filtered off.

-

The crude product is recrystallized from a suitable solvent like dioxane to yield the pure thieno[2,3-d]pyrimidine derivative.

II. Biological Activities of Derived Thieno[2,3-d]pyrimidines

Derivatives of thieno[2,3-d]pyrimidines synthesized from this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MCF-7 (Breast) | 27.83 | [4] |

| Derivative 2 | MCF-7 (Breast) | 29.22 | [4] |

| Derivative 3 | MCF-7 (Breast) | 22.52 | [4] |

| Derivative 4 | MCF-7 (Breast) | 22.12 | [4] |

| Doxorubicin | MCF-7 (Breast) | 30.40 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

Synthesized compounds

-

MTT solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

B. Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thieno[2,3-d]pyrimidine derivatives against various microorganisms.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Derivative A | 12.5 | 25 | 50 | 25 | [5] |

| Derivative B | 6.25 | 12.5 | 25 | 12.5 | [5] |

| Ampicillin | 6.25 | 12.5 | 6.25 | - | [5] |

| Clotrimazole | - | - | - | 6.25 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Synthesized compounds

-

Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Conclusion